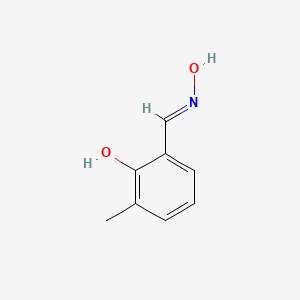
3-Metilsalicilaloxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsalicylaldoxime is an organic compound with the molecular formula C8H9NO2. It is a derivative of salicylaldoxime, where a methyl group is substituted at the third position of the benzene ring. This compound is known for its chelating properties and is used in various scientific research applications, including pharmaceuticals, catalysis, and material science.
Aplicaciones Científicas De Investigación
3-Methylsalicylaldoxime has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research explores its use in developing drugs for neurodegenerative diseases due to its neuroprotective effects.
Industry: It is utilized in the extraction and purification of metals from ores, leveraging its chelating properties.
Mecanismo De Acción
Target of Action
3-Methylsalicylaldoxime is a chemical compound that has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .
Mode of Action
The mode of action of 3-Methylsalicylaldoxime involves its role as the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This suggests that the compound works by preventing the effective combination of C’3 with EAC’1,4,2, rather than by destroying C’3 itself .
Biochemical Pathways
Given its role as a chelator, it’s likely that it interacts with various biochemical pathways involving transition metal ions .
Result of Action
The result of 3-Methylsalicylaldoxime’s action is the inhibition of immune hemolysis by specifically targeting the interaction between EAC’1,4,2 and C’3, without reversible effects by divalent cations . This suggests that the compound could have potential applications in conditions where immune hemolysis is a concern.
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. While specific information on 3-Methylsalicylaldoxime is limited, factors such as pH can influence the action of many compounds. For instance, 3-Methylsalicylaldoxime acts as a bidentate ligand in highly acidic media .
Análisis Bioquímico
Biochemical Properties
3-Methylsalicylaldoxime is known to interact with various enzymes, proteins, and other biomolecules. It is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This suggests that 3-Methylsalicylaldoxime could play a role in biochemical reactions involving divalent metal ions .
Cellular Effects
It demonstrates inhibitory activity without reversible effects by divalent cations .
Molecular Mechanism
It is known that Salicylaldoxime, a related compound, works by preventing the effective combination of C’3 with EAC’1,4,2, rather than by destroying C’3 itself . This suggests that 3-Methylsalicylaldoxime might have a similar mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylsalicylaldoxime can be synthesized through the reaction of 3-methylsalicylaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction is as follows:
3-Methylsalicylaldehyde+Hydroxylamine Hydrochloride→3-Methylsalicylaldoxime+Water+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the synthesis of 3-Methylsalicylaldoxime may involve continuous flow processes to enhance yield and purity. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylsalicylaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of 3-Methylsalicylaldoxime can yield amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Comparación Con Compuestos Similares
Salicylaldoxime: The parent compound, known for its chelating properties.
2-Methylsalicylaldoxime: Another methyl-substituted derivative with similar properties.
4-Methylsalicylaldoxime: A positional isomer with distinct reactivity.
Uniqueness: 3-Methylsalicylaldoxime is unique due to the specific position of the methyl group, which influences its reactivity and chelating ability. This positional substitution can affect the stability and formation of metal complexes, making it a valuable compound in specific applications .
Propiedades
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-9-11)8(6)10/h2-5,10-11H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHFFKODHFICU-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2450099.png)
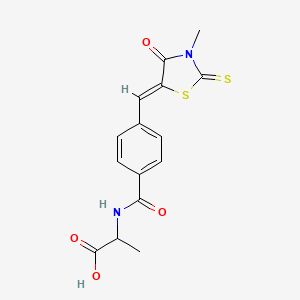
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)
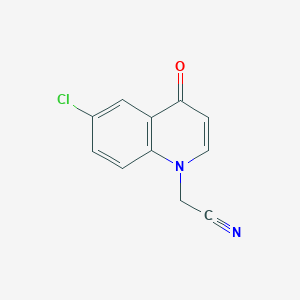
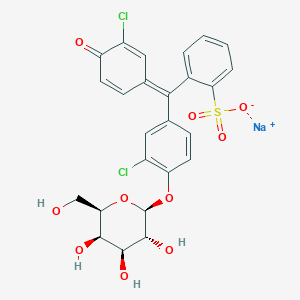
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
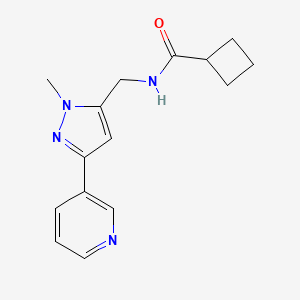
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
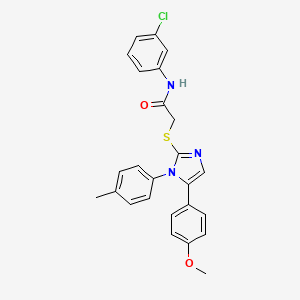
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)
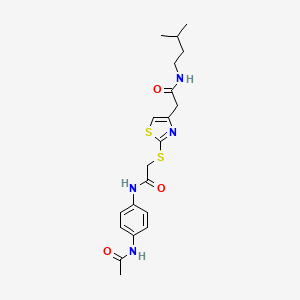
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)
